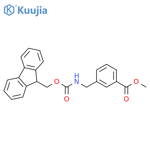

- Novel symmetrical ureas as modulators of protein arginine methyl transferases, Bioorganic & Medicinal Chemistry, 2013, 21(7), 2056-2067

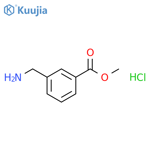

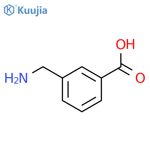

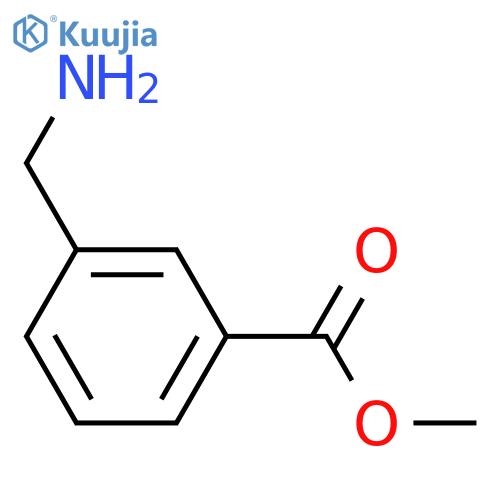

Cas no 93071-65-9 (Methyl 3-(aminomethyl)benzoate)

Methyl 3-(aminomethyl)benzoate Propiedades químicas y físicas

Nombre e identificación

-

- Methyl 3-(aminomethyl)benzoate

- 3-(Aminomethyl)benzoic acid methyl ester

- 3-Aminomethyl-benzoic acid methyl ester

- Benzoic acid, 3-(aminomethyl)-, methyl ester

- 3-aminomethylbenzoic acid methyl ester

- 3-CARBOMETHOXYBENZYLAMINE

- 3-methoxycarbonyl benzylamine

- methyl 3-aminomethyl-benzoate

- (3-(Methoxycarbonyl)phenyl)methanamine

- m-(Methoxycarbonyl)benzylamine

- AKOS002337602

- EN300-57593

- BP-11962

- BDBM50232697

- SB40019

- METHYL3-(AMINOMETHYL)BENZOATE

- (3-(Methoxycarbonyl)Phenyl)Methanaminium

- OWBKDJSKHXGOJY-UHFFFAOYSA-N

- AB7438

- CHEMBL1778128

- 93071-65-9

- J-522661

- AS-44845

- DTXSID20383448

- SCHEMBL307892

- DB-079474

- ALBB-034388

- MFCD06797940

-

- MDL: MFCD06797940

- Renchi: 1S/C9H11NO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,6,10H2,1H3

- Clave inchi: OWBKDJSKHXGOJY-UHFFFAOYSA-N

- Sonrisas: O=C(C1C=C(CN)C=CC=1)OC

Atributos calculados

- Calidad precisa: 165.07900

- Masa isotópica única: 165.079

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 12

- Cuenta de enlace giratorio: 3

- Complejidad: 159

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 52.3A^2

- Xlogp3: 1.3

Propiedades experimentales

- Denso: 1.121

- Punto de fusión: 37-39 ºC

- Punto de ebullición: 280 ºC

- Punto de inflamación: 139 ºC

- PSA: 52.32000

- Logp: 1.63220

Methyl 3-(aminomethyl)benzoate Información de Seguridad

Methyl 3-(aminomethyl)benzoate Datos Aduaneros

- Código HS:2922499990

- Datos Aduaneros:

China Customs Code:

2922499990Overview:

2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

Regulatory conditions:

A.Customs clearance form for Inbound Goods

B.Customs clearance form for outbound goodsInspection and quarantine category:

P.Imported animals and plants\Quarantine of animal and plant products

Q.Outbound animals and plants\Quarantine of animal and plant products

R.Sanitary supervision and inspection of imported food

S.Sanitary supervision and inspection of exported food

M.Import commodity inspection

N.Export commodity inspectionSummary:

HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

Methyl 3-(aminomethyl)benzoate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D597728-1g |

Methyl 3-(aminomethyl)benzoate |

93071-65-9 | 95% | 1g |

$485 | 2024-05-24 | |

| TRC | M286680-50mg |

Methyl 3-(Aminomethyl)benzoate |

93071-65-9 | 50mg |

$ 65.00 | 2022-06-04 | ||

| TRC | M286680-100mg |

Methyl 3-(Aminomethyl)benzoate |

93071-65-9 | 100mg |

$ 80.00 | 2022-06-04 | ||

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB01711-25g |

Methyl 3-(aminomethyl)benzoate |

93071-65-9 | 95% | 25g |

$480 | 2023-09-07 | |

| eNovation Chemicals LLC | Y1129505-25g |

3-Aminomethyl-benzoic acid methyl ester |

93071-65-9 | 95% | 25g |

$435 | 2024-07-28 | |

| Enamine | EN300-57593-0.1g |

methyl 3-(aminomethyl)benzoate |

93071-65-9 | 0.1g |

$43.0 | 2023-02-09 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0135-1g |

3-Aminomethyl-benzoic acid methyl ester |

93071-65-9 | 96% | 1g |

381.62CNY | 2021-05-08 | |

| Enamine | EN300-57593-0.25g |

methyl 3-(aminomethyl)benzoate |

93071-65-9 | 0.25g |

$45.0 | 2023-02-09 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0135-5g |

3-Aminomethyl-benzoic acid methyl ester |

93071-65-9 | 96% | 5g |

1102.46CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0135-25g |

3-Aminomethyl-benzoic acid methyl ester |

93071-65-9 | 96% | 25g |

¥3322.7 | 2025-01-22 |

Methyl 3-(aminomethyl)benzoate Métodos de producción

Synthetic Routes 1

Synthetic Routes 2

- 1,2,3-Triazole derivatives as histone deacetylase inhibitors and their preparation and use for the treatment of HDAC-related diseases, India, , ,

Synthetic Routes 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 9, rt

- Preparation of N-substituted (hetero)aryl, particularly furan-2-yl, carboxamides and related compounds as prostanoid EP2 receptor agonists, World Intellectual Property Organization, , ,

Synthetic Routes 4

- Pd(II)-Catalyzed Direct Sulfonylation of Benzylamines Using Sodium Sulfinates, Journal of Organic Chemistry, 2019, 84(5), 2850-2861

Synthetic Routes 5

1.2 Reagents: Potassium phthalimide Solvents: Dimethylformamide ; 10 h, 90 °C

1.3 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 9 h, reflux

- The development of a novel transforming growth factor-β (TGF-β) inhibitor that disrupts ligand-receptor interactions, European Journal of Medicinal Chemistry, 2020, 189,

Synthetic Routes 6

- Heterocyclic naphthalene amides having leukotriene-antagonistic action, World Intellectual Property Organization, , ,

Synthetic Routes 7

- Synthesis of N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles and thioureas and evaluation as modulators of the isoforms of nitric oxide synthase, Bioorganic & Medicinal Chemistry, 2003, 11(19), 4189-4206

Synthetic Routes 8

- Bromination by means of sodium monobromoisocyanurate (SMBI), Organic & Biomolecular Chemistry, 2003, 1(14), 2506-2511

Synthetic Routes 9

- Sulfonamide-benzoic acid derivatives as GPAT inhibitors and their preparation, pharmaceutical compositions and use in the treatment of obesity, World Intellectual Property Organization, , ,

Synthetic Routes 10

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7

- Preparation of aromatic amides as kv2.1 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 11

- Preparation of pyrazolylalkylamide derivatives for use as 5-lipoxygenase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 12

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

- 1,2,3-Triazole derivatives as histone deacetylase inhibitors and their preparation and use for the treatment of HDAC-related diseases, World Intellectual Property Organization, , ,

Synthetic Routes 13

- Design and Synthesis of Small Molecule Glycerol 3-Phosphate Acyltransferase Inhibitors, Journal of Medicinal Chemistry, 2009, 52(10), 3317-3327

Synthetic Routes 14

Synthetic Routes 15

- Aminoalkylbenzamide peptidomimetic compounds for inhibiting farnesyl-protein transferase, and their preparation, United States, , ,

Synthetic Routes 16

1.2 Reagents: Water ; 1 h, rt

- Cation-Transporting Peptides: Scaffolds for Functionalized Pores?, Chemistry - A European Journal, 2015, 21(28), 10179-10184

Synthetic Routes 17

1.2 Solvents: Dichloromethane ; overnight, rt

- N-benzyl sulfonamides and related derivatives as 11β-HSD1 inhibitors, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,

Synthetic Routes 18

1.2 Reagents: Sodium carbonate

- Tripodal Tris-tacn and Tris-dpa Platforms for Assembling Phosphate-Templated Trimetallic Centers, Journal of the American Chemical Society, 2010, 132(49), 17366-17369

Synthetic Routes 19

- Molecular meccano. 34. Combining different hydrogen-bonding motifs to self-assemble interwoven superstructures, Chemistry - A European Journal, 1998, 4(4), 577-589

Synthetic Routes 20

1.2 Reagents: Hydroxylamine Solvents: Water ; 15 min, rt

- Transamination of Aromatic Aldehydes to Primary Arylmethylamines, Organic Letters, 2023, 25(21), 3876-3880

Methyl 3-(aminomethyl)benzoate Raw materials

- 3-(Aminomethyl)benzoic acid

- Methyl 3-(((tert-butoxycarbonyl)amino)methyl)benzoate

- Methyl 3-(aminomethyl)benzoate Hydrochloride

- Methyl 3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate

- Benzoic acid, 3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-, methyl ester

- Methyl 3-formylbenzoate

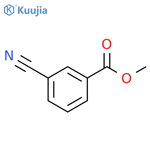

- 3-Cyanobenzoic Acid Methyl Ester

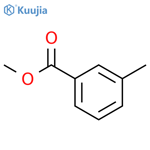

- Methyl 3-methylbenzoate

- methyl 3-(azidomethyl)benzoate

Methyl 3-(aminomethyl)benzoate Preparation Products

Methyl 3-(aminomethyl)benzoate Literatura relevante

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432

-

4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

93071-65-9 (Methyl 3-(aminomethyl)benzoate) Productos relacionados

- 6757-31-9(Methyl 4-carbamoylbenzoate)

- 106748-24-7(Methyl 3-carbamoylbenzoate)

- 366-84-7(Ethyl 4-(aminomethyl)benzoate)

- 18469-52-8(Methyl 4-(aminomethyl)benzoate)

- 922163-35-7(methyl 3-(methylamino)methylbenzoate)

- 22620-36-6((5-bromopyridin-3-yl)methanol hydrochloride)

- 954275-54-8(1H-Indole, 2,3-dihydro-5-(1-methylpropyl)-)

- 1396712-88-1(methyl 4-{[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]sulfamoyl}benzoate)

- 1807060-74-7(4-Chloro-3-(difluoromethyl)-2-iodopyridine-5-acetonitrile)

- 1803837-32-2(2,4-Difluoro-5-iodobenzonitrile)